molecular formula C11H11BrO B066607 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 165730-10-9

6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B066607
CAS No.: 165730-10-9
M. Wt: 239.11 g/mol
InChI Key: ILFZPAUIJLEEAO-UHFFFAOYSA-N
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Description

6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H11BrO It is a brominated derivative of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one, featuring a bromine atom at the 6th position of the indanone ring

Scientific Research Applications

6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.

    Material Science: It is utilized in the synthesis of novel materials with specific properties, such as polymers and dyes.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Safety and Hazards

The safety data sheet (SDS) for “6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one” can be viewed and downloaded for free at Echemi.com . The SDS contains important information about the hazards of the chemical, as well as safety precautions for handling and storage .

Future Directions

The future directions for “6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one” and similar compounds could involve further exploration of their synthesis methods and potential applications. For instance, the versatility of the nickel-catalyzed reductive cyclization method has been demonstrated in several short stereoselective syntheses of medically valuable compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the bromination is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for the addition of brominating agents and solvents can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, acetic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products

    Substitution: Formation of substituted indanones.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Mechanism of Action

The mechanism of action of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-2,3-dihydro-1H-inden-1-one: The non-brominated parent compound.

    6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one: A chlorinated analog.

    6-Fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one: A fluorinated analog.

Uniqueness

6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its non-halogenated and other halogenated analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and can influence its interaction with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

6-bromo-2,2-dimethyl-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFZPAUIJLEEAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1=O)C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602236
Record name 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165730-10-9
Record name 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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